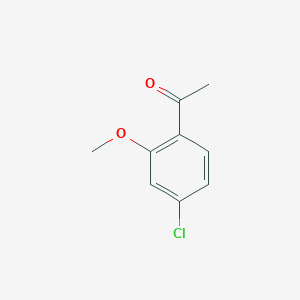

1-(4-Chloro-2-methoxyphenyl)ethanone

Description

Overview of Ethanone (B97240) Derivatives in Chemical Research

Ethanone derivatives, characterized by an acetyl group attached to a larger chemical moiety, are fundamental building blocks in organic synthesis and medicinal chemistry. A prominent member of this family is acetophenone (B1666503), the simplest aromatic ketone, which consists of a phenyl ring bonded to a methyl ketone group (C₆H₅C(O)CH₃). wikipedia.org These compounds serve as crucial intermediates and scaffolds for the synthesis of a wide array of more complex molecules. nih.gov

In chemical research, ethanone derivatives are investigated for their diverse biological activities. For instance, various ethanone derivatives of 2-benzoxazolinones have been synthesized and studied for their potential analgesic and anti-inflammatory properties. nih.gov Similarly, other research has focused on synthesizing ethanone derivatives to explore their antimicrobial activities against various bacteria and fungi. nih.gov The versatility of the ethanone structure allows for modifications that can lead to the development of compounds with specific therapeutic potentials, making them a subject of ongoing scientific interest. researchgate.net

Significance of Halogenated and Methoxy-Substituted Aromatic Compounds

The introduction of halogen atoms and methoxy (B1213986) groups to aromatic compounds is a common and impactful strategy in medicinal chemistry and materials science. These substitutions can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile. researchgate.netresearchgate.net

Halogenation, the process of adding halogen atoms like chlorine, is a widely used technique in drug development. researchgate.net The presence of a chlorine atom on an aromatic ring can alter a compound's interaction with its biological target, potentially improving its potency and efficacy. nih.gov Chlorine is often considered a bioisosteric replacement for a methyl group, meaning it has a similar size and can occupy the same space in a receptor, but its electronic properties are distinct, which can lead to more favorable interactions. nih.gov

The methoxy group (-OCH₃) is also a key functional group in many natural products and synthetic pharmaceuticals. nih.gov It can participate in hydrogen bonding, influence the conformation of a molecule, and enhance its binding to target proteins. researchgate.net The strategic placement of methoxy groups can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool for medicinal chemists. researchgate.net The combination of both halogen and methoxy substituents on an aromatic ketone, as seen in 1-(4-Chloro-2-methoxyphenyl)ethanone, presents a rich area for chemical exploration.

Historical Context and Evolution of Research on Related Acetophenones

The study of acetophenones has a history stretching back to the late 19th century. Acetophenone itself was used medicinally as a hypnotic and anticonvulsant under the brand name Hypnone. wikipedia.org At the time, it was noted for its sedative effects. wikipedia.org This early therapeutic application marked the beginning of scientific interest in the biological effects of this class of compounds.

Over the decades, research has evolved from simple applications to a more nuanced understanding of the structure-activity relationships of acetophenone derivatives. researchgate.net Initially found in the heavy-oil fraction of coal tar, acetophenone is now recognized for its role as a precursor in the synthesis of resins and fragrances. wikipedia.orgnih.gov Modern research has expanded to investigate acetophenones as plant metabolites involved in defense mechanisms and as versatile scaffolds for drug discovery and development. researchgate.netnih.gov The exploration of substituted acetophenones, including those with halogen and methoxy groups, represents a logical progression in the quest to develop novel compounds with tailored properties for various applications, from pharmaceuticals to agrochemicals. researchgate.net

Defining the Research Scope for this compound

This compound is a specific substituted acetophenone that combines the structural features discussed previously: an ethanone core, a chloro substituent, and a methoxy substituent on the phenyl ring. Research on this particular compound focuses on its chemical properties and its potential as an intermediate in the synthesis of more complex molecules.

The key identifying features and properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 60207-19-4 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Monoisotopic Mass | 184.0291072 Da |

| Structure | An ethanone with a phenyl ring substituted at position 4 with a chlorine atom and at position 2 with a methoxy group. |

| Data sourced from Guidechem. guidechem.com |

The scope of research on this compound is primarily in the domain of synthetic chemistry. It is often used as a building block or precursor for creating larger, more complex molecules with potential applications in pharmaceuticals and other areas of chemical industry. The specific arrangement of the chloro and methoxy groups on the aromatic ring provides a unique electronic and steric environment that can be exploited in various chemical reactions to achieve desired synthetic outcomes.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIAOKWHBCDYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598748 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-19-4 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chloro-2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Chloro 2 Methoxyphenyl Ethanone and Its Precursors

Classical Approaches to Substituted Ethanone (B97240) Synthesis

Traditional methods for the synthesis of aryl ketones have long been dominated by electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com It involves the reaction of an arene with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comtamu.edu The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. masterorganicchemistry.comdepaul.edu A key advantage of this reaction is that the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

The general mechanism involves the coordination of the Lewis acid to the acyl halide, which generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com The subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product. depaul.edu The choice of catalyst is crucial, with aluminum chloride being common, though others like iron(III) chloride (FeCl₃) are also used. masterorganicchemistry.comtamu.edu

Acylation of Methoxy- and Chloro-Substituted Aromatic Systems

When synthesizing 1-(4-chloro-2-methoxyphenyl)ethanone, the starting material is typically a substituted anisole (B1667542) or chlorobenzene (B131634) derivative. The directing effects of the substituents on the aromatic ring are of paramount importance. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. depaul.eduwisc.edu Conversely, the chlorine atom is a deactivating group but also an ortho, para-director.

In the case of acylating 3-chloroanisole (B146291), the primary precursor for this compound, the methoxy group's strong activating and directing effect at the ortho and para positions is dominant. The incoming acyl group will preferentially add to the positions activated by the methoxy group. The position para to the methoxy group is blocked by the chlorine atom, and the position ortho to the methoxy group (and meta to the chloro group) is sterically unhindered, making it a likely site for acylation. The other ortho position is sterically hindered by the adjacent chlorine atom. Therefore, the Friedel-Crafts acylation of 3-chloroanisole with an acetylating agent like acetyl chloride or acetic anhydride is expected to yield this compound as a major product. youtube.com

Solid acid catalysts, such as certain zeolites and phosphotungstic acid, have also been employed for the acylation of anisoles, sometimes offering advantages in terms of reusability and milder reaction conditions. researchgate.netchemijournal.com

Modern Synthetic Transformations

While classical methods are robust, modern organic synthesis has introduced more sophisticated and often milder techniques for the formation of aryl ketones.

Catalytic Coupling Reactions for Aryl-Ketone Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl ketones, often overcoming the limitations of Friedel-Crafts acylation, such as harsh conditions and substrate limitations. organic-chemistry.org These methods typically involve the coupling of an aryl-metal species with an acylating agent.

Common catalytic coupling approaches include:

Suzuki-Miyaura Coupling: This reaction can couple aryl boronic acids with acyl chlorides. organic-chemistry.org It is known for its mild conditions and high functional group tolerance.

Heck-type Reactions: These reactions can homologate aryl ketones to form long-chain ketones through the coupling of ketone-derived oxime esters with alkenols. nih.gov

Coupling with Organozinc Reagents: Arylzinc halides can be acylated with acid chlorides in the presence of an iron(II) chloride catalyst. organic-chemistry.org

These methods provide alternative routes to aryl ketones that can be advantageous when dealing with sensitive functional groups that would not tolerate the strong Lewis acids used in Friedel-Crafts reactions. organic-chemistry.org

Selective Halogenation and Alkoxylation Techniques

The synthesis of the precursor, 3-chloroanisole, or the target molecule itself can also be approached through selective functionalization of a simpler aromatic ketone.

Selective Halogenation: The direct α-halogenation of aryl ketones is a common method to produce α-haloketones, which are versatile synthetic intermediates. researchgate.net Reagents like N-halosuccinimides can be used for this purpose. nih.gov For the aromatic ring, selective chlorination of an anisole derivative can be achieved. For instance, the chlorination of anisole often yields a mixture of ortho- and para-chloroanisole. researchgate.net The regioselectivity can be influenced by the reaction conditions and the specific chlorinating agent used.

Selective Alkoxylation: While less common for this specific target, nucleophilic aromatic substitution (SNAr) reactions can, in some cases, be used to introduce a methoxy group onto a suitably activated chloro-substituted aromatic ring. However, this typically requires strong activation by electron-withdrawing groups, which is not the case for a simple chloroacetophenone.

Stereoselective Synthesis and Chiral Induction Approaches for Related Compounds

While this compound itself is achiral, the synthesis of related chiral α-aryl ketones is an active area of research. These methods are relevant as they showcase advanced synthetic strategies that could be adapted for derivatives of the target compound.

Enantioselective Reductions: Prochiral ketones can be reduced to chiral alcohols with high enantioselectivity using various catalytic systems. wikipedia.org This includes methods like the Midland Alpine borane (B79455) reduction and transition metal-catalyzed transfer hydrogenations. wikipedia.org

Asymmetric Synthesis of α-Aryl Ketones: Modern catalytic methods allow for the enantioconvergent synthesis of chiral α-aryl ketones. For example, photoredox/nickel-catalyzed acyl cross-coupling reactions have been developed to couple carboxylic acid derivatives with racemic organotrifluoroborates to yield enolizable chiral α-aryl ketones with good enantioselectivity. acs.org

Chiral Auxiliary-Based Methods: The use of chiral auxiliaries is a classical approach to induce stereoselectivity. For instance, chiral enamines can be reacted with electrophiles to generate enantioenriched products. mdpi.com

These stereoselective approaches highlight the sophistication of modern organic synthesis in creating complex, stereodefined molecules, which could be applied to the synthesis of chiral derivatives of this compound if required for specific applications.

Data Tables

Table 1: Key Reagents in the Synthesis of this compound and Related Compounds

| Reagent Name | Chemical Formula | Role in Synthesis |

| 3-Chloroanisole | C₇H₇ClO | Precursor |

| Acetyl Chloride | C₂H₃ClO | Acylating Agent |

| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst |

| Aryl Boronic Acid | R-B(OH)₂ | Coupling Partner |

| N-Halosuccinimide | C₄H₄XNO₂ | Halogenating Agent |

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Well-established, readily available reagents | Harsh conditions, potential for side reactions |

| Catalytic Coupling | Mild conditions, high functional group tolerance | Catalyst cost, requires pre-functionalized substrates |

| Selective Halogenation | Direct functionalization | Can lead to mixtures of products |

| Stereoselective Synthesis | Access to chiral compounds | Often complex and multi-step |

Enantioselective Reduction of Ketone Moieties

The prochiral ketone of this compound presents a key opportunity for asymmetric synthesis, allowing for its reduction to a single enantiomer of the corresponding alcohol. This transformation is critical for the synthesis of chiral building blocks. Methodologies for the asymmetric reduction of prochiral ketones are well-established, with both chemical and biological routes offering high levels of enantioselectivity for various acetophenone (B1666503) derivatives. mdpi.com

One of the most powerful methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction . This reaction utilizes a chiral oxazaborolidine as a catalyst to direct the reduction by borane (BH₃), delivering the hydride to one face of the ketone with high preference. wikipedia.org The mechanism involves the formation of a catalyst-borane complex that enhances the Lewis acidity of the endocyclic boron and activates the borane as a hydride donor. wikipedia.org This method is renowned for its high yields and excellent enantioselectivities. researchgate.net The choice of the (R)- or (S)-catalyst dictates which enantiomer of the alcohol is produced. youtube.com

Table 1: Examples of Asymmetric CBS Reduction of Substituted Ketones

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol / BH₃-THF | THF, 30 min | - | - | rsc.org |

| Aryl methyl ketones | Chiral lactam alcohol / BH₃-THF | THF, rt | Good | 91-98% ee (R) | mdpi.com |

| 2,2,2-Trifluoroacetophenone | Chiral lactam alcohol / Borane Reagents | THF, rt | - | up to 94% ee | mdpi.com |

Biocatalytic reduction represents a green and highly selective alternative. Enzymes, particularly alcohol dehydrogenases (ADHs) sourced from various microorganisms, can reduce prochiral ketones with exceptional chemo-, regio-, and stereoselectivity. nih.govresearchgate.net For instance, immobilized cells of Rhodotorula glutinis have been used for the asymmetric reduction of acetophenone and its analogues, yielding the (S)-enantiomer with over 99% enantiomeric excess. nih.gov The cells can be reused multiple times, demonstrating the process's efficiency. nih.gov Similarly, Rhodotorula sp. AS2.2241 cells have been effectively used for the enantioselective reduction of 4'-methoxyacetophenone, a compound structurally similar to the target molecule. nih.govsigmaaldrich.com

Table 2: Biocatalytic Reduction of Acetophenone Derivatives

| Substrate | Biocatalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Immobilized Rhodotorula glutinis | Optimized buffer | 77% | >99% (S) | nih.gov |

| 4'-Methoxyacetophenone | Immobilized Rhodotorula sp. AS2.2241 | Hydrophilic ionic liquid co-solvent | 98.3% | >99% (S) | nih.gov |

| 2-Haloacetophenones | TeSADH Mutants | Buffer, NADPH | - | High | nih.gov |

Diastereoselective Syntheses of Substituted Ethanone Scaffolds

The synthesis of more complex structures often requires the creation of multiple stereocenters with a defined relative configuration. Diastereoselective reactions, such as the aldol (B89426) reaction, can utilize ethanone scaffolds as nucleophiles to build new carbon-carbon bonds and introduce new chiral centers. pharmacy180.com The reaction of an enolate derived from this compound with an aldehyde can generate a β-hydroxy ketone containing two new stereocenters, resulting in syn and anti diastereomers. pharmacy180.com

Controlling the diastereoselectivity of these reactions is a significant area of research. Modern catalysts have been designed to facilitate direct asymmetric aldol reactions with high control over both diastereoselectivity and enantioselectivity. For example, a chiral Al/Zn heterobimetallic complex has been shown to be an effective catalyst for the direct aldol reaction between acetophenones and aromatic aldehydes. deakin.edu.au In this system, the aluminum center acts as a Lewis acid to activate the aldehyde, while the zinc component functions as a Brønsted base to generate the reactive zinc enolate from the acetophenone, leading to high yields and stereoselectivities. deakin.edu.au Boron enolates are also used to achieve high diastereoselectivity due to the shorter length of boron-oxygen bonds, which magnifies steric interactions in the transition state. pharmacy180.com

Table 3: Diastereoselective Aldol Reaction of Acetophenones

| Ketone | Aldehyde | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Acetophenones | Aromatic Aldehydes | Chiral Al/Zn Heterobimetallic Complex (ZABDP) | up to 99% | - | up to 90% | deakin.edu.au |

| α-Chiral Ethylketone | Various Aldehydes | (c-C₆H₁₁)₂BCl | - | >94% (anti) | - | researchgate.net |

Green Chemistry Principles in Synthesis

The industrial synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazardous substances, and improve energy efficiency. For a compound like this compound, this primarily involves innovating the Friedel-Crafts acylation step and developing sustainable catalysts.

Solvent-Free and Aqueous Medium Reactions

Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and use halogenated organic solvents, which pose environmental risks. wikipedia.orgmasterorganicchemistry.com A key green chemistry objective is to replace these with solvent-free processes or reactions in benign aqueous media.

Solvent-free Friedel-Crafts acylation has been successfully demonstrated for various aromatic compounds. chemijournal.com For instance, the acylation of anisole and veratrole, which are structurally related to the 3-chloroanisole precursor, can be performed using acetyl chloride under solvent-free conditions with a solid acid catalyst. chemijournal.comresearchgate.net In some cases, the aromatic substrate itself can serve as the solvent. researchgate.net Another approach involves using a solid support like graphite (B72142) mixed with p-toluenesulfonic acid, which acts as an effective and reusable catalyst system for the acylation of aromatic compounds with carboxylic acids. researchgate.net

Table 4: Solvent-Free Friedel-Crafts Acylation of Aromatic Ethers

| Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |

| Anisole/Veratrole | Acetyl Chloride | M(IV) Phosphotungstates | 130 °C, 5 h | 4-Methoxyacetophenone / 3,4-Dimethoxyacetophenone | chemijournal.comresearchgate.net |

| Anisole | Acetic Anhydride | Zinc Oxide (ZnO) | Microwave, solvent-free | 4-Methoxyacetophenone | organic-chemistry.org |

| Activated Arenas | Carboxylic Acids | p-Toluenesulfonic acid/Graphite | Solvent-free | Aromatic ketones | researchgate.net |

While Friedel-Crafts reactions are incompatible with water, other related synthetic steps can be adapted to aqueous conditions. For example, cascade Michael-aldol reactions have been reported in the presence of aqueous potassium hydroxide (B78521) using a phase transfer catalyst, demonstrating the feasibility of complex syntheses in aqueous systems. beilstein-journals.org

Catalyst Design for Sustainable Production

The design of sustainable catalysts focuses on replacing hazardous and wasteful reagents with efficient, recyclable, and environmentally benign alternatives. begellhouse.combegellhouse.com In the context of synthesizing this compound, the primary target for catalyst improvement is the Friedel-Crafts acylation step.

A major advancement is the development of heterogeneous solid acid catalysts to replace homogeneous Lewis acids like AlCl₃. researchgate.net Materials such as zeolites, clays, metal oxides, sulfated zirconia, and heteropoly acids have been extensively studied as catalysts for Friedel-Crafts reactions. researchgate.netroutledge.com These solid catalysts are typically non-corrosive, less toxic, and can be easily separated from the reaction mixture and recycled, which is a significant advantage for industrial processes. researchgate.net For example, ZnO has been reported as a low-cost, eco-friendly, and reusable catalyst for the acylation of aromatic substrates. organic-chemistry.orgresearchgate.net

For transformations of the final product, sustainable catalysts are also being developed. The asymmetric transfer hydrogenation of acetophenones can be achieved using recyclable catalysts like a Noyori-Ikariya (arene)Ru(II)/TsDPEN system anchored to silica. researchgate.net Furthermore, ionic liquids have been investigated as green solvents and recyclable catalysts for the reduction of acetophenones, offering high product yields and potential for reuse over multiple cycles. nih.govmdpi.com

Table 5: Examples of Sustainable Catalysts in Acetophenone Synthesis and Transformation

| Reaction Type | Catalyst | Key Features | Reference |

| Friedel-Crafts Acylation | Zinc Oxide (ZnO) | Heterogeneous, recyclable, low-cost, eco-friendly | organic-chemistry.orgresearchgate.net |

| Friedel-Crafts Acylation | M(IV) Phosphotungstates | Solid acid, reusable, for solvent-free conditions | chemijournal.comresearchgate.net |

| Ketone Reduction | Quinuclidinol-based Ionic Liquid | Recyclable catalyst and green solvent | mdpi.com |

| Asymmetric Transfer Hydrogenation | (arene)Ru(II)/TsDPEN@silica | Heterogeneous, recyclable catalyst | researchgate.net |

| Ethylbenzene Oxidation | Pd/g-C₃N₄–rGO composite | Recyclable catalyst, mild conditions | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 1-(4-Chloro-2-methoxyphenyl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon resonances and confirms the connectivity within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. The substitution pattern on the benzene (B151609) ring—a chloro group at position 4, a methoxy group at position 2, and an acetyl group at position 1—dictates the chemical shifts and coupling patterns of the three aromatic protons.

The aromatic region is expected to show three distinct signals. The proton at position 6 (H-6), being ortho to the electron-withdrawing acetyl group, would be the most deshielded and is expected to appear as a doublet. The proton at position 5 (H-5), situated between the chloro and acetyl groups, would likely appear as a doublet of doublets. The proton at position 3 (H-3), ortho to the electron-donating methoxy group, would be the most shielded of the aromatic protons and should appear as a doublet.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acetyl methyl protons (-COCH₃) will also present as a singlet, but at a more downfield position, generally around 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.9 | d |

| H-5 | ~7.3 | dd |

| H-6 | ~7.7 | d |

| -OCH₃ | ~3.9 | s |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the this compound molecule. The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing significantly downfield, typically in the range of 195-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom attached to the methoxy group (C-2) will be significantly shielded, while the carbon attached to the chloro group (C-4) will also show a characteristic shift. The carbon of the methoxy group itself will appear as a distinct signal around 55-60 ppm, and the acetyl methyl carbon will be the most shielded, resonating at approximately 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~198 |

| C-1 | ~130 |

| C-2 | ~158 |

| C-3 | ~112 |

| C-4 | ~135 |

| C-5 | ~128 |

| C-6 | ~132 |

| -OCH₃ | ~56 |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. In the aromatic region, cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3, confirming their ortho and meta relationships, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H-3, H-5, H-6, the methoxy protons, and the acetyl protons to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1670-1690 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group should give rise to a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would also be expected to show a strong band for the symmetric C=C stretching of the aromatic ring. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=O (Ketone) | Stretching | 1690-1670 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (Ether) | Asymmetric Stretching | ~1250 |

| C-O (Ether) | Symmetric Stretching | ~1030 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₉ClO₂), the molecular weight is 184.03 g/mol for the major isotopes (³⁵Cl).

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

A prominent fragmentation pathway would be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 169. Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of the 4-chloro-2-methoxyphenyl acylium ion.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 184/186 | [M]⁺ (Molecular ion) |

| 169/171 | [M - CH₃]⁺ |

| 141/143 | [Cl(OCH₃)C₆H₃CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted acetophenone (B1666503).

Typically, two main absorption bands are expected. The first, a strong band at shorter wavelengths (around 200-250 nm), is attributed to the π → π* transition of the aromatic system. The second, a weaker band at longer wavelengths (around 270-300 nm), is due to the n → π* transition of the carbonyl group. The positions of these bands are influenced by the substituents on the aromatic ring. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of these absorptions.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~240 |

Note: These are estimated values and can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Architecture

While specific crystallographic data for this compound is not widely available in public databases, analysis of closely related structures, such as its isomer 2-Chloro-1-(4-methoxyphenyl)ethanone, provides a strong basis for understanding its potential crystalline characteristics. nih.gov The principles of X-ray diffraction and the common intermolecular interactions observed in similar chloro-methoxy substituted acetophenones allow for a detailed theoretical exploration of its structural features.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to map the electron density and, consequently, the positions of individual atoms.

The crystallographic data would be presented in a table detailing the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₉ClO₂ |

| Formula Weight | 184.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from a single crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org A detailed analysis of the crystal structure of this compound would likely reveal a network of weak hydrogen bonds, halogen bonds, and π-π stacking interactions, which are common in similar aromatic compounds. iucr.orgnih.gov

The presence of a chlorine atom allows for the formation of halogen bonds, where the electrophilic region on the chlorine atom interacts with a nucleophilic atom, such as the oxygen of a carbonyl or methoxy group on an adjacent molecule. C-H···O hydrogen bonds are also expected, involving the methyl and aromatic protons as donors and the oxygen atoms as acceptors.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···O | C-H (methyl/aromatic) | O (carbonyl/methoxy) | Typical range: 2.8-3.5 |

| Halogen Bond | C-Cl | O (carbonyl/methoxy) | Typical range: 3.0-3.5 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | Typical range: 3.3-3.8 |

Note: The distances are typical ranges for such interactions and would be precisely determined through crystallographic analysis.

The comprehensive structural data obtained from X-ray crystallography is invaluable for rationalizing the macroscopic properties of this compound and for designing new materials with tailored functionalities.

Chemical Reactivity, Transformation, and Mechanistic Insights

Reactions of the Carbonyl Moiety

The ketone's carbonyl group is a primary site of reactivity, characterized by its electrophilic carbon atom and its susceptibility to nucleophilic attack.

The fundamental reaction of the carbonyl group in 1-(4-Chloro-2-methoxyphenyl)ethanone is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. youtube.comyoutube.com This reaction can be catalyzed by either acid or base.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide ion, typically by adding a weak acid in a workup step, yields the alcohol product. youtube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.org

A common example is the formation of a cyanohydrin through the addition of a cyanide ion, which proceeds via a base-promoted mechanism. libretexts.org Another important reaction involves the addition of organometallic reagents, such as Grignard reagents, which results in the formation of tertiary alcohols after an aqueous workup. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant(s) | Product Type | General Mechanism |

|---|---|---|

| 1. HCN / KCN 2. H3O+ | Cyanohydrin | Base-promoted addition of -CN |

| 1. R-MgBr (Grignard Reagent) 2. H3O+ | Tertiary Alcohol | Addition of carbanion-like R group |

| H2O (in acid or base) | Hydrate (B1144303) (Gem-diol) | Acid or base-catalyzed addition of water libretexts.org |

The carbonyl group can undergo both oxidation and reduction. Reduction of the ketone functionality is a common transformation, typically yielding a secondary alcohol. This is often achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com In this reaction, a hydride ion (H⁻) acts as a nucleophile, attacking the carbonyl carbon. youtube.com The resulting product from the reduction of this compound is 1-(4-chloro-2-methoxyphenyl)ethanol.

Oxidation of ketones is less common than that of aldehydes and requires strong oxidizing agents. A notable reaction is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester. The migratory aptitude of the adjacent groups determines the structure of the product.

Table 2: Oxidation and Reduction of the Carbonyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄, followed by H₂O workup | 1-(4-chloro-2-methoxyphenyl)ethanol |

| Oxidation (Baeyer-Villiger) | Peroxy acid (e.g., m-CPBA) | Ester (e.g., 4-chloro-2-methoxyphenyl acetate) |

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with three groups that collectively influence its reactivity towards electrophiles.

The outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the chloro group (-Cl), and the acetyl group (-COCH₂Cl).

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing effect).

Acetyl Group (-COCH₂Cl): This is a strongly deactivating, meta-directing group because of its electron-withdrawing nature, both by induction and resonance.

The positions on the ring are numbered relative to the acetyl group (position 1). The methoxy group is at position 2, and the chloro group is at position 4. The positions available for substitution are 3, 5, and 6. The powerful activating and directing effect of the methoxy group at position 2 will strongly favor substitution at its ortho (position 3) and para (position 5) positions. The acetyl group directs meta to itself, which also points to positions 3 and 5. The chloro group at position 4 directs to its ortho positions (3 and 5). Therefore, electrophilic attack is overwhelmingly directed to positions 3 and 5, with the final regioselectivity depending on the specific reaction conditions and the steric hindrance of the incoming electrophile.

The chloro and methoxy groups have profound and often opposing electronic effects that modulate the reactivity of the entire molecule. drughunter.com

The methoxy group is a strong electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This effect also extends to the carbonyl group, where resonance donation can slightly reduce its electrophilicity.

Conversely, the chloro group is an electron-withdrawing group (EWG) through its strong inductive effect (-I effect), which decreases the electron density of the ring and deactivates it towards EAS. However, it also possesses a weak resonance-donating capacity (+R effect) due to its lone pairs, which is responsible for its ortho, para-directing nature. youtube.com

Transformations Involving the Alpha-Carbon and Halogen

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position a key reactive site. Ketones can typically undergo substitution at the α-carbon via an enol or enolate intermediate. libretexts.orgyoutube.com However, for this compound, which is an α-halo ketone (also known as a phenacyl halide), the primary reaction at this site is nucleophilic substitution. tcichemicals.com

The α-carbon is highly electrophilic due to the inductive electron withdrawal by both the adjacent carbonyl group and the chlorine atom. This makes the compound an effective alkylating agent, readily undergoing Sₙ2-type reactions with a variety of nucleophiles. In these transformations, the chloride ion serves as a good leaving group.

Table 3: Transformations at the Alpha-Carbon

| Nucleophile | Product Class | Significance |

|---|---|---|

| Amines (R-NH₂) | α-Amino ketone | Synthesis of biologically relevant scaffolds |

| Thiolates (RS⁻) | α-Thio ketone | Formation of sulfur-containing compounds |

| Azide (N₃⁻) | α-Azido ketone | Precursor for synthesizing α-amino ketones or triazoles researchgate.net |

| Carboxylates (RCOO⁻) | Ester | Favorskii rearrangement precursor or simple substitution |

These reactions demonstrate the versatility of the α-chloroacetyl moiety in synthetic organic chemistry for constructing more complex molecular architectures.

Alpha-Halogenation Reactions

The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be replaced by a halogen (Cl, Br, I) under appropriate conditions. libretexts.orglibretexts.org This substitution can proceed via two distinct mechanisms depending on whether the reaction is catalyzed by acid or base.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to form its corresponding enol. libretexts.orgyoutube.com The formation of the enol is the slow, rate-determining step of the reaction. libretexts.org This enol is nucleophilic and readily attacks an electrophilic halogen molecule (e.g., Br₂). youtube.com A subsequent deprotonation of the protonated carbonyl intermediate yields the α-halogenated product, 2-halo-1-(4-chloro-2-methoxyphenyl)ethanone, and regenerates the acid catalyst. libretexts.org A key feature of the acid-catalyzed mechanism is that the reaction typically stops after a single halogenation. youtube.com This is because the introduced electron-withdrawing halogen atom destabilizes the enol intermediate required for further reaction.

Base-Promoted Halogenation: Under basic conditions, the reaction proceeds through an enolate intermediate. libretexts.org A base removes an α-hydrogen to form a resonance-stabilized enolate anion, which is a potent nucleophile. youtube.comyoutube.com This enolate then attacks the halogen molecule in an Sₙ2-type reaction to yield the α-halogenated ketone. libretexts.orgmnstate.edu Unlike the acid-catalyzed process, base-promoted halogenation is difficult to stop at monosubstitution. libretexts.orgyoutube.com The electron-withdrawing halogen on the alpha-carbon makes the remaining α-hydrogens even more acidic than in the starting ketone, leading to rapid further halogenation until all α-hydrogens are replaced. libretexts.orgmnstate.edu Since this compound is a methyl ketone, the use of excess base and halogen will lead to the haloform reaction, ultimately cleaving the methyl group to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.orgyoutube.com

| Condition | Intermediate | Key Feature | Typical Product |

| Acidic (e.g., H₃O⁺, Acetic Acid) | Enol | Monohalogenation is favored | 2-Halo-1-(4-chloro-2-methoxyphenyl)ethanone |

| Basic (e.g., NaOH, NaOEt) | Enolate | Polyhalogenation is common | Trihalomethyl ketone, leading to Haloform Reaction |

Nucleophilic Substitution at the Alpha-Carbon

The product of alpha-halogenation, 2-halo-1-(4-chloro-2-methoxyphenyl)ethanone, is a valuable intermediate for further synthesis. The halogen atom at the alpha position serves as a good leaving group, making the alpha-carbon susceptible to attack by various nucleophiles in an Sₙ2 reaction. This allows for the introduction of a wide range of functional groups at this position.

For instance, reaction with nucleophiles such as amines, alkoxides, or thiolates can lead to the formation of α-amino, α-alkoxy, or α-thioether derivatives, respectively. These substitution reactions are fundamental in building more complex molecular architectures from the initial ketone framework.

Formation of Enolates and Subsequent Reactions

The formation of an enolate anion by deprotonating the α-carbon is one of the most important reactions of this compound from a synthetic standpoint. masterorganicchemistry.com To achieve complete conversion to the enolate, a strong, non-nucleophilic base is required, as weaker bases like hydroxides or alkoxides only form the enolate in low equilibrium concentrations. libretexts.org

Table of Common Strong Bases for Enolate Formation

| Base | Abbreviation | pKa of Conjugate Acid | Solvent |

|---|---|---|---|

| Lithium Diisopropylamide | LDA | ~36 | THF |

| Sodium Hydride | NaH | >45 | THF, Ether |

Data sourced from Chemistry LibreTexts. libretexts.org

Once formed, the enolate of this compound is a powerful carbon nucleophile that can react with a variety of electrophiles. bham.ac.uk Key reactions include:

Alkylation: Reaction with alkyl halides (preferably primary) in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. youtube.commnstate.edu

Aldol (B89426) and Claisen-Schmidt Condensations: The enolate can attack the carbonyl carbon of another aldehyde or ketone molecule (including another molecule of itself in an aldol self-condensation or a different aldehyde, often aromatic and lacking α-hydrogens, in a Claisen-Schmidt condensation) to form a β-hydroxy ketone. This product can often be dehydrated to yield an α,β-unsaturated ketone.

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for reactions of this compound are not widely published, the principles can be understood from studies of analogous systems.

Kinetic investigations of alpha-halogenation have shown that under acidic conditions, the rate of reaction is independent of the halogen concentration but first order in both the ketone and the acid catalyst. libretexts.org This confirms that the rate-determining step is the formation of the enol intermediate. libretexts.org

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms for transformations of this compound involves a combination of experimental and theoretical approaches.

Identification of Intermediates: The mechanisms for many of its core reactions hinge on the formation of transient intermediates like enols and enolates. youtube.com The existence of the enol intermediate in acid-catalyzed halogenation, for example, is supported by deuterium (B1214612) exchange experiments. When a ketone with α-hydrogens is placed in D₂O with an acid catalyst, the α-hydrogens are replaced with deuterium at a rate identical to that of halogenation, suggesting a common rate-determining step and a common intermediate (the enol). libretexts.org

Stereochemical and Regiochemical Outcomes: For unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, temperature, and solvent. bham.ac.uk The kinetic enolate is formed faster by deprotonating the less sterically hindered α-hydrogen, typically using a bulky, strong base like LDA at low temperatures. The thermodynamic enolate, which is more stable, is favored under equilibrium conditions using a smaller, weaker base at higher temperatures.

Plausible Mechanisms: For more complex reactions, such as the base-catalyzed intramolecular cyclization of related aminoacetylenic ketones, plausible mechanisms are proposed that involve steps like the addition of a solvent molecule, enol-keto tautomerization, and subsequent intramolecular nucleophilic attack to form a cyclic product. mdpi.com

The general mechanisms for alpha-substitution are well-established. youtube.com The base-catalyzed pathway involves the deprotonation to form a nucleophilic enolate, which then attacks an electrophile. youtube.com The acid-catalyzed pathway involves protonation of the carbonyl, tautomerization to a nucleophilic enol, attack on an electrophile, and final deprotonation to yield the product. youtube.com Understanding these fundamental pathways is crucial for predicting and controlling the chemical transformations of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic compounds. mdpi.com For aromatic ketones, DFT calculations, often employing methods like the B3LYP functional with basis sets such as 6-311G(d,p) or cc-pVDZ, are used to determine the optimized molecular geometry, bond lengths, and bond angles. bhu.ac.innanobioletters.com These calculations can confirm the molecular structure and provide insights into the effects of substituents on the geometry. nanobioletters.com For instance, in a study on a related cyclobutyl ethanone (B97240) derivative, DFT was used to analyze different conformers and their minimum energies. nanobioletters.com Such studies reveal that the presence of bulky groups can cause variations in bond lengths and angles compared to idealized structures due to steric effects. nanobioletters.com The electronic structure parameters, including dipole moment and heat capacity, can also be calculated, providing a comprehensive electronic profile of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comwikipedia.org In computational studies of similar chalcone (B49325) structures, the HOMO-LUMO gap was calculated to understand charge transfer within the molecule. nih.govusim.edu.my The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Below is a table of representative quantum chemical parameters calculated for an analogous chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, which illustrates the type of data generated in such an analysis. mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.10 |

| ELUMO | -2.25 |

| Energy Gap (η) | 3.85 |

| Electronegativity (χ) | 4.17 |

| Electrophilicity (ω) | 2.26 |

| Nucleophilicity (N) | 2.95 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like 1-(4-Chloro-2-methoxyphenyl)ethanone, which has rotatable bonds (e.g., the bond connecting the acetyl group to the phenyl ring and the methoxy (B1213986) group's methyl-oxygen bond), MD simulations can provide valuable information about its conformational preferences.

By simulating the molecule's dynamics, researchers can explore its potential energy surface to identify stable conformers and the energy barriers between them. This analysis helps in understanding which shapes the molecule is likely to adopt under specific conditions, which in turn influences its reactivity and interactions with other molecules. For instance, conformational studies on similar 2'-substituted acetophenones have shown a preference for s-trans conformations over s-cis, a preference that can be rationalized by minimizing steric repulsion between substituents. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

Theoretical calculations of ¹H and ¹³C NMR spectra for related molecules have shown a good correlation with experimental results. nih.gov For example, in a study on a complex triazole derivative, the calculated chemical shifts for carbonyl and imine carbons were found to be in close agreement with the experimental values. nih.gov Similarly, theoretical calculations of Fourier-transform infrared (FT-IR) spectra can help in the assignment of vibrational frequencies observed experimentally, such as N-H and C=O stretching vibrations. mdpi.com

The table below presents a comparison of experimental and calculated ¹³C NMR chemical shifts for selected carbons of a representative compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, demonstrating the accuracy of theoretical predictions. nih.gov

| Carbon Atom | Experimental Shift (ppm) nih.gov | Calculated Shift (ppm) nih.gov |

|---|---|---|

| C=O (Carbonyl) | 157.78 | 164.00 |

| C=N (Imine) | 147.68 | 152.40 |

| Triazole C25 | 136.92 | 145.10 |

| Triazole C26 | 138.53 | 149.20 |

| Methyl C27 | 9.89 | 12.40 |

Theoretical Investigations of Reactivity and Reaction Pathways

Theoretical chemistry provides powerful tools to investigate the reactivity of molecules and elucidate potential reaction pathways. By modeling reactants, transition states, and products, computational studies can predict the feasibility of a chemical transformation and provide mechanistic insights. For instance, DFT computations have been used to study the kinetics of elimination reactions in related chloro-alkane systems, helping to exclude previously proposed mechanisms and identify the key turnover step in a catalytic cycle. researchgate.net

These investigations can clarify whether a reaction proceeds through a specific mechanism, such as E1 dehydrochlorination, by analyzing the stability of proposed intermediates like carbocations. researchgate.net Furthermore, understanding the reaction pathway of processes like aldehyde deformylation has been aided by computational studies, which can, for example, correlate catalytic activity with the bond dissociation energy of specific C-H bonds in the substrate. mdpi.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Intermolecular interactions are crucial in determining how molecules pack in the solid state and how they interact in biological systems. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal structure. researchgate.netnih.govnih.gov This method maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. nih.gov

The following table shows the percentage contributions of the most important intermolecular interactions to the crystal packing of a related molecule, 2-chloro-N-(4-methoxyphenyl)acetamide, as determined by Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution (%) nih.gov |

|---|---|

| C···H/H···C | 33.4 |

| Cl···H/H···Cl | 20.0 |

| O···H/H···O | 19.5 |

Application As a Synthetic Intermediate in Organic Chemistry

Precursor for Heterocyclic Compound Synthesis

The presence of a reactive ketone functional group makes 1-(4-Chloro-2-methoxyphenyl)ethanone an ideal precursor for synthesizing a multitude of heterocyclic compounds. The acetyl group can readily participate in reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of cyclic structures.

A primary application of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are typically prepared via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. jocpr.comjournalcra.comheteroletters.org In this context, this compound is condensed with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. scribd.comjetir.org

The general reaction scheme is as follows:

Table 1: General Synthesis of Chalcones from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Substituted Aromatic Aldehyde | NaOH / KOH | (E)-1-(4-Chloro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone) |

These resulting chalcones are themselves important synthetic intermediates. The α,β-unsaturated carbonyl moiety is a key pharmacophore and a versatile handle for further chemical transformations. journalcra.comjetir.org They serve as precursors for a variety of heterocyclic analogues by reacting with binucleophiles. journalcra.com For example, reaction with reagents like urea (B33335) or thiourea (B124793) can lead to the formation of six-membered heterocyclic rings such as pyrimidones or their thio-analogues.

Oxadiazoles, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, can be synthesized using derivatives of this compound. nih.gov A common pathway to 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines using agents like phosphorus oxychloride. researchgate.net

A plausible synthetic route starting from this compound would involve its initial conversion to a corresponding carboxylic acid derivative. This acid can then be reacted with hydrazine (B178648) to form a hydrazide. Subsequent reaction of this hydrazide with another carboxylic acid or its derivative, followed by cyclization, yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govijper.org

Another established method is the oxidative cyclization of acylhydrazones. researchgate.net The acylhydrazone can be prepared by condensing the parent ketone, this compound, with a suitable hydrazide.

Imidazole (B134444) derivatives, known for their presence in biologically significant molecules, can be synthesized from this compound. A prominent method for creating highly substituted imidazoles is the four-component reaction. organic-chemistry.org This typically involves the reaction of a 2-haloacetophenone, an aldehyde, a primary amine, and an ammonium (B1175870) salt. organic-chemistry.org

To utilize this compound in this synthesis, it would first be halogenated at the α-carbon of the acetyl group, for instance, using bromine to yield 2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone. This α-halo ketone can then react with an aldehyde, an amine, and ammonium acetate (B1210297) in a one-pot synthesis to construct the fully substituted imidazole ring. organic-chemistry.org More recent methodologies also describe the synthesis of tetrasubstituted imidazoles from the reaction of ketones and amines in the presence of elemental sulfur. rsc.org A one-pot synthesis of a tetra-substituted imidazole has been reported involving the reaction of benzil, 5-chlorosalicylaldehyde, ammonium acetate, and 4-methoxyaniline in refluxing glacial acetic acid. nih.gov

4-Thiazolidinones represent another class of heterocyclic compounds accessible from this compound. researchgate.net The most common synthetic strategy involves a multi-step sequence starting with the formation of a Schiff base or a similar imine derivative. nih.govconnectjournals.com

The synthesis generally proceeds as follows:

Formation of Hydrazone/Thiosemicarbazone: this compound is reacted with a hydrazine or thiosemicarbazide (B42300) to form the corresponding hydrazone or thiosemicarbazone.

Cyclization: The resulting intermediate is then cyclized by reacting it with an α-haloacetic acid derivative, such as ethyl bromoacetate (B1195939) or chloroacetic acid, often in the presence of a base like anhydrous sodium acetate. nih.govmdpi.com The base facilitates the deprotonation and subsequent nucleophilic attack to form the five-membered thiazolidinone ring. mdpi.com

This sequence provides a reliable route to 2,3,5-trisubstituted-4-thiazolidinones, where the substitution pattern is determined by the ketone, the hydrazine/thiosemicarbazide, and the cyclizing agent used.

Table 2: General Synthesis of 4-Thiazolidinones

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, Thiosemicarbazide | Acetic acid, Ethanol (B145695), Reflux | 2-(1-(4-Chloro-2-methoxyphenyl)ethylidene)hydrazine-1-carbothioamide |

| 2 | Resulting thiosemicarbazone, Ethyl 2-bromoacetate | Anhydrous Sodium Acetate, Ethanol, Reflux | 2-((1-(4-chloro-2-methoxyphenyl)ethylidene)hydrazono)-thiazolidin-4-one derivative |

Pyrazolines (dihydropyrazoles) are five-membered nitrogen-containing heterocycles widely synthesized from chalcone (B49325) precursors. jocpr.comthepharmajournal.com The synthesis of pyrazolines from this compound is a two-step process. iscience.inresearchgate.net

Chalcone Synthesis: First, as described in section 6.1.1, this compound is converted into a chalcone via Claisen-Schmidt condensation with an appropriate aromatic aldehyde. scribd.com

Pyrazoline Formation: The resulting chalcone is then subjected to a cyclization reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine. dergipark.org.tr The reaction is typically carried out in a suitable solvent like ethanol or formic acid under reflux conditions. jocpr.comiscience.in The hydrazine undergoes a Michael addition to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline ring. dergipark.org.tr Using formic acid as the solvent and reagent can also lead to in-situ N-formylation of the resulting pyrazoline. iscience.inresearchgate.net

This pathway is highly versatile, allowing for diverse substitution patterns on the pyrazoline ring by varying the aldehyde used in the initial chalcone synthesis. iscience.in

Building Block for Complex Aromatic Systems

Beyond its role as a precursor to individual heterocyclic rings, this compound serves as a fundamental building block for constructing more complex, multi-ring aromatic systems. The synthetic routes detailed previously often result in products where the initial (4-chloro-2-methoxy)phenyl moiety is fused to or substituted with new aromatic or heteroaromatic rings.

For example, the synthesis of tetra-substituted imidazoles creates a molecule with multiple aryl groups attached to a central imidazole core, significantly increasing the structural complexity from the starting acetophenone. nih.gov Similarly, the conversion to chalcones and subsequent cyclization into pyrazolines results in bi-heterocyclic or aryl-heterocyclic systems that are far more elaborate than the parent molecule. dergipark.org.tr These reactions demonstrate the utility of this compound in molecular elaboration, where a simple, commercially available ketone is transformed into a high-value, complex scaffold suitable for further investigation in various fields of chemical science.

Synthesis of Functionalized Polymers and Materials

This compound is a precursor in the synthesis of chalcones, which are important intermediates for creating functionalized polymers. Chalcones, chemically described as open-chain flavonoids with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are synthesized through a base-catalyzed Claisen-Schmidt condensation. nih.govresearchgate.net This reaction typically involves the condensation of a substituted acetophenone, such as this compound, with an aromatic aldehyde.

The resulting chalcone monomers can then be polymerized to create materials with specific properties. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring of the original ketone can influence the electronic properties, solubility, and reactivity of both the chalcone monomer and the final polymer. These functional groups can be further modified to tailor the polymer's characteristics for specific applications. Chalcones are recognized as precursors to flavonoids and isoflavonoids and are investigated for their potential in developing materials with a range of biological activities. nih.gov

Table 1: Synthesis of Chalcone Derivatives

| Starting Ketone | Starting Aldehyde | Reaction Type | Product Class | Potential Application | Reference |

| This compound | Various Aromatic Aldehydes | Claisen-Schmidt Condensation | Substituted Chalcones | Precursors for Polymers, Medicinal Scaffolds | scribd.com |

| Acetophenone | 3-Chlorobenzaldehyde | Claisen-Schmidt Condensation | 3-(3-Chlorophenyl)-1-phenylpropenone | Anticancer Research | nih.gov |

| 4-Methylacetophenone | Salicylaldehyde | Claisen-Schmidt Condensation | 3-(2-Hydroxyphenyl)-1-p-tolylpropenone | Anticancer Research | nih.gov |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netfu-berlin.de this compound and its derivatives are valuable substrates for such reactions, particularly in the synthesis of highly substituted heterocyclic compounds like pyrazoles and pyranopyrazoles. beilstein-journals.orgtandfonline.com

For instance, the synthesis of pyrazoles can be achieved through a one-pot, three-component reaction involving a 1,3-dicarbonyl compound (which can be formed in situ), a hydrazine, and another component. beilstein-journals.org The Knorr pyrazole (B372694) synthesis, a classic example, involves the condensation of a β-ketoester with a hydrazine. Derivatives of this compound can be used to generate the necessary dicarbonyl intermediates for these MCRs. These reactions are often catalyzed and can be performed under environmentally benign conditions, sometimes using water as a solvent or even under solvent-free conditions. tandfonline.comresearchgate.net The resulting pyrazole structures are of significant interest in medicinal chemistry.

Another important class of compounds synthesized via MCRs are pyranopyrazoles. tandfonline.com These are typically formed through a four-component reaction involving a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. tandfonline.com The versatility of these reactions allows for the creation of large libraries of diverse compounds for screening purposes.

Role in Advanced Medicinal Chemistry Scaffolds

The chemical structure of this compound makes it an ideal starting point for synthesizing scaffolds used in medicinal chemistry. The most prominent examples are chalcones and pyrazoles, which form the core of many biologically active compounds.

Chalcones as Medicinal Scaffolds: Chalcones derived from this ketone are investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govjetir.org Synthetic chalcone derivatives are often found to be more potent than their parent compounds. nih.gov For example, various substituted chalcones have been synthesized and evaluated for their cytotoxic potential against cancer cell lines, with some showing promising activity. nih.gov The mode of action for these compounds is often linked to the induction of apoptosis in cancer cells. nih.gov

Pyrazoles as Medicinal Scaffolds: Pyrazoles are a well-known class of heterocyclic compounds possessing a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govheteroletters.org The synthesis of novel pyrazole derivatives often starts from precursors like this compound. For example, the related compound 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used as a starting material to synthesize a series of new pyrazole derivatives that showed significant anti-inflammatory activity, comparable to the reference drug celecoxib. nih.gov Thienopyrimidine derivatives, another class of scaffolds accessible from related precursors, have demonstrated anti-plasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov

Table 2: Medicinally Relevant Scaffolds from this compound Precursors

| Precursor | Resulting Scaffold | Notable Biological Activity | Reference |

| This compound | Chalcones | Anticancer, Anti-inflammatory | nih.gov |

| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | Pyrazoles, Pyridines, Pyrimidines | Anti-inflammatory | nih.gov |

| Thienopyrimidine derivatives | Tetrahydrobenzo researchgate.netjetir.orgthieno[2,3-d]pyrimidines | Anti-plasmodial (Antimalarial) | nih.gov |

Development of Novel Synthetic Reagents

This compound not only acts as a building block for larger molecules but can also be transformed into novel synthetic reagents for further chemical transformations. A key example is its conversion into an α-haloketone.

Through bromination, this compound can be converted to 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone . This α-bromoketone is a highly reactive intermediate. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it a valuable reagent for introducing the 4-chloro-2-methoxyphenylacetyl group into various molecules. This is a common strategy in the synthesis of more complex pharmaceutical intermediates and other fine chemicals. Such reagents are crucial for constructing carbon-carbon and carbon-heteroatom bonds in a controlled manner.

Similarly, other related chloroacetophenone derivatives, such as 2-Chloro-1-(4-methoxyphenyl)ethanone , are used as alkylating agents in organic synthesis. nih.gov These reagents are employed in the synthesis of various heterocyclic compounds and are noted for their utility in building complex molecular frameworks.

Pharmacological and Biological Activity Research Excluding Specific Dosage/administration

Antimicrobial Activity Studies

The acetophenone (B1666503) scaffold is a key starting point for the synthesis of various heterocyclic compounds and chalcones known for their antimicrobial properties. nih.govacs.org Derivatives of 1-(4-Chloro-2-methoxyphenyl)ethanone are part of a broad class of compounds investigated for their ability to combat bacterial and fungal pathogens.

Chalcones, which are α,β-unsaturated ketones, represent a significant class of compounds synthesized from substituted acetophenones and aromatic aldehydes. researchgate.netresearchgate.net These derivatives have demonstrated a wide spectrum of antibacterial activity. nih.gov Studies show that chalcones can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.gov The antibacterial potential of these compounds is often attributed to the reactive α,β-unsaturated carbonyl system. acs.org For instance, a chalcone (B49325) derivative, (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one, has been specifically studied for its activity against strains of Staphylococcus aureus, including those that possess efflux pumps, which are a common mechanism of antibiotic resistance. nih.gov

Table 1: Antibacterial Activity of Representative Chalcone Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Bacterial Strain | Activity Type | Reference |

|---|---|---|---|

| Methoxy (B1213986) amino chalcones | Escherichia coli ATCC 25923 | Antimicrobial | |

| Methoxy amino chalcones | Staphylococcus aureus ATCC 25922 | Antimicrobial | |

| Phenylpropenone pyrrolyl Chalcone | Staphylococcus aureus MTCC 96 | Antibacterial | nih.gov |

| (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | Staphylococcus aureus (NorA/MepA strains) | Antibacterial | nih.gov |

| 2, 4-dichloro-5'fluoro-1-ene-2-(4-hydroxyphenyl) phenone (EHP) | E.coli ATCC 25922 | Antimicrobial | ijfcm.org |

The 1,2,4-triazole (B32235) nucleus is a crucial pharmacophore in many established antifungal drugs. nih.govresearchgate.net Derivatives containing this heterocyclic system, often synthesized from precursors like this compound, have shown significant potential as new antifungal agents. mdpi.com These compounds have been evaluated against a variety of fungal pathogens, including clinically relevant species like Candida albicans, Aspergillus niger, and Aspergillus fumigatus. researchgate.net

Research has demonstrated that certain 1,2,4-triazole derivatives exhibit potent antifungal activity, with some compounds showing efficacy comparable to or greater than standard drugs like fluconazole. nih.gov For example, specific triazole derivatives have displayed significant zones of inhibition against C. albicans and A. niger. Furthermore, some hybrid molecules incorporating the 1,2,4-triazole ring have shown outstanding activity, with Minimum Inhibitory Concentration (MIC) values as low as 31.25 μg/ml against C. albicans and A. niger. researchgate.net

Table 2: Antifungal Activity of Representative 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.

| Fungal Strain | Derivative Type | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Candida albicans | 1,2,4-Triazole (AN5) | Zone of Inhibition (100 µg/ml) | 19.9 mm | |

| Aspergillus niger | 1,2,4-Triazole (AN5) | Zone of Inhibition (100 µg/ml) | 20.5 mm | |

| Candida albicans | 1,2,4-Triazole (AN6) | Zone of Inhibition (100 µg/ml) | 19.5 mm | |

| Aspergillus niger | 1,2,4-Triazole (AN6) | Zone of Inhibition (100 µg/ml) | 22.5 mm | |

| Sclerotinia sclerotiorum | (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | EC50 | 0.12 mg/L | mdpi.com |